6,8-Dichloro-2-oxo-2H-chromene-3-carbonitrile
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Overview
Description
6,8-Dichloro-2-oxo-2H-chromene-3-carbonitrile is a chemical compound belonging to the class of chromenes, which are known for their diverse biological and chemical properties. This compound is characterized by the presence of two chlorine atoms at positions 6 and 8, a nitrile group at position 3, and a ketone group at position 2 on the chromene ring. It is commonly used in various scientific research applications due to its unique chemical structure and reactivity .
Preparation Methods
The synthesis of 6,8-Dichloro-2-oxo-2H-chromene-3-carbonitrile can be achieved through several methods. One common synthetic route involves the reaction of 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate under dual-frequency ultrasonication. This method is considered green and efficient, providing high yields without the use of hazardous reagents . Industrial production methods often involve similar reactions but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
6,8-Dichloro-2-oxo-2H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.
Substitution: The chlorine atoms at positions 6 and 8 can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include piperidine, NaOEt/EtOH, AcOH/AcONH4, and basic Al2O3.
Scientific Research Applications
6,8-Dichloro-2-oxo-2H-chromene-3-carbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6,8-Dichloro-2-oxo-2H-chromene-3-carbonitrile involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to inhibit enzymes such as monoamine oxidase and α-chymotrypsin . Additionally, its antimicrobial and antifungal properties are due to its interaction with microbial cell membranes and inhibition of essential microbial enzymes .
Comparison with Similar Compounds
6,8-Dichloro-2-oxo-2H-chromene-3-carbonitrile can be compared with other similar compounds, such as:
6,8-Dichloro-4-oxo-4H-chromene-2-carboxylic acid: This compound has a carboxylic acid group instead of a nitrile group, which affects its reactivity and applications.
6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde: This compound has an aldehyde group at position 3, making it useful in different synthetic applications.
6-Chloro-2-oxo-2H-chromene-3-carboxamide: This compound has a carboxamide group, which influences its biological activities and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine and nitrile groups, which confer distinct chemical reactivity and biological activities.
Properties
Molecular Formula |
C10H3Cl2NO2 |
---|---|
Molecular Weight |
240.04 g/mol |
IUPAC Name |
6,8-dichloro-2-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C10H3Cl2NO2/c11-7-2-5-1-6(4-13)10(14)15-9(5)8(12)3-7/h1-3H |
InChI Key |
GPCGEVOFWHXVPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C(=O)OC2=C(C=C1Cl)Cl)C#N |
Origin of Product |
United States |
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